4-{[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenoxy]acetyl}phenyl benzoate
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Overview
Description
4-{[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenoxy]acetyl}phenyl benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzoate ester, a phenoxyacetyl group, and a cyclopropa[f]isoindol moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenoxy]acetyl}phenyl benzoate typically involves multiple steps, including the formation of the cyclopropa[f]isoindol core, the attachment of the phenoxyacetyl group, and the esterification with benzoic acid. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenoxy]acetyl}phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
4-{[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenoxy]acetyl}phenyl benzoate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.
Biology: It may have potential as a biochemical probe for investigating cellular processes and molecular interactions.
Medicine: The compound could be explored for its therapeutic potential, including its ability to interact with specific biological targets.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-{[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenoxy]acetyl}phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-{[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenoxy]acetyl}phenyl benzoate include:
- 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoic acid
- 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide
- 2-methylpropyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C32H25NO6 |
---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
[4-[2-[4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)phenoxy]acetyl]phenyl] benzoate |
InChI |
InChI=1S/C32H25NO6/c34-27(18-6-10-22(11-7-18)39-32(37)19-4-2-1-3-5-19)17-38-21-12-8-20(9-13-21)33-30(35)28-23-14-15-24(26-16-25(23)26)29(28)31(33)36/h1-15,23-26,28-29H,16-17H2 |
InChI Key |
ZYMHYIQZCXBGGN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)OCC(=O)C6=CC=C(C=C6)OC(=O)C7=CC=CC=C7 |
Origin of Product |
United States |
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